![molecular formula C12H13F3N4O2 B2947004 3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034355-57-0](/img/structure/B2947004.png)
3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-a]pyridine ring, the trifluoromethyl group, the methoxy group, and the propanamide group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group . The amide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl, methoxy, and amide groups could affect properties such as polarity, solubility, and stability .Scientific Research Applications
Structural and Theoretical Studies A study by Gumus et al. (2018) elucidates the molecular structure of a closely related triazolo[4,3-a]pyridin compound, employing X-ray diffraction and FT-IR spectroscopy alongside theoretical Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The analysis includes vibrational frequency calculations and molecular electrostatic potential (MEP) maps, providing insights into the compound's chemical properties and interactions (Gumus et al., 2018).
Antioxidant and Anticancer Activity Tumosienė et al. (2020) explore a series of propanehydrazide derivatives, incorporating triazolone and other moieties, for their antioxidant and anticancer properties. Notably, some derivatives demonstrated significant antioxidant activity and selective cytotoxicity against human cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Herbicidal Activity Research by Moran (2003) on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the query compound, reports excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural weed management (Moran, 2003).
Synthetic Methodologies Marley et al. (1989) detail the synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium betaines, demonstrating innovative synthetic routes that may be applicable to the synthesis of the query compound. These methodologies contribute to the development of novel compounds with potential biological activities (Marley et al., 1989).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 3-methoxy-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}propanamide, has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cellular signaling and are often associated with the progression of various types of cancers .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these targets, thereby disrupting their signaling pathways . The compound’s intervention on intracellular c-Met signaling has been verified .
Biochemical Pathways
The compound’s action affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound can disrupt the processes that lead to cell proliferation and angiogenesis, which are key factors in the progression of cancer .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
properties
IUPAC Name |
3-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2/c1-21-5-3-11(20)16-7-10-18-17-9-6-8(12(13,14)15)2-4-19(9)10/h2,4,6H,3,5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPSPGMQFASOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide |
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